molecular formula C14H18N2O6 B8619825 1-Tert-butyl 3-ethyl 2-(6-nitropyridin-3-yl)malonate

1-Tert-butyl 3-ethyl 2-(6-nitropyridin-3-yl)malonate

Cat. No.: B8619825
M. Wt: 310.30 g/mol
InChI Key: JLTXHSIVXIBPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 3-ethyl 2-(6-nitropyridin-3-yl)malonate is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

3-O-tert-butyl 1-O-ethyl 2-(6-nitropyridin-3-yl)propanedioate

InChI

InChI=1S/C14H18N2O6/c1-5-21-12(17)11(13(18)22-14(2,3)4)9-6-7-10(15-8-9)16(19)20/h6-8,11H,5H2,1-4H3

InChI Key

JLTXHSIVXIBPIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% in oil, 0.650 g, 16.4 mmol) in DMF (40 mL) was added tert-butyl ethyl propanedioate (2.8 g, 15.1 mmol) at room temperature. The mixture was stirred for 30 min. A solution of 5-chloro-2-nitropyridine (2.00 g, 12.6 mmol) in DMF (10 mL) was added. The mixture was heated to 80° C. and stirred for 4 hours. The solvent was removed under reduce pressure. Water was added and the mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated and the residue was purified by column chromatography with silica gel to give tert-butyl ethyl (6-nitropyridin-3-yl)propanedioate.
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.